molecular formula C17H14ClN3O2S B12479157 N-(2-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(2-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B12479157
M. Wt: 359.8 g/mol
InChI Key: WCVQMHTZKSEZTB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for drug development, particularly in anticancer research.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it might induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Phenylthiazoles: Compounds with similar structural motifs and biological activities.

Uniqueness

N-(2-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific substitution pattern and the presence of both a thiazolidinone ring and a phenylimino group. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C17H14ClN3O2S/c18-12-8-4-5-9-13(12)20-15(22)10-14-16(23)21-17(24-14)19-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,20,22)(H,19,21,23)

InChI Key

WCVQMHTZKSEZTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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